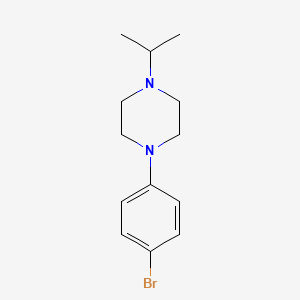

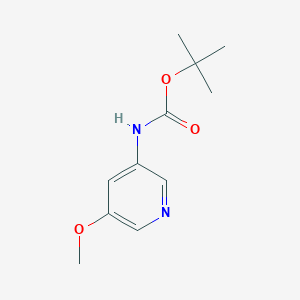

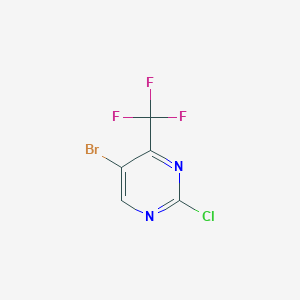

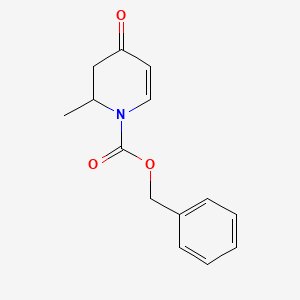

![molecular formula C13H13N3O2 B1279894 Methyl 3-[(6-aminopyridazin-3-yl)methyl]benzoate CAS No. 874338-90-6](/img/structure/B1279894.png)

Methyl 3-[(6-aminopyridazin-3-yl)methyl]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions starting from basic organic or amino acid precursors. For instance, the synthesis of indenopyrazoles, as mentioned in one of the papers, is achieved from indanones and phenyl isothiocyanates . Another paper describes the preparation of methyl (Z)-2-acetylamino-3-dimethylaminopropenoate from N-acetylglycine, which is then used to synthesize various heterocyclic systems . These methods highlight the versatility of amino acids and other organic compounds in the synthesis of complex heterocyclic molecules, which could be relevant to the synthesis of "Methyl 3-[(6-aminopyridazin-3-yl)methyl]benzoate".

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often characterized by X-ray crystallography, as seen in the analysis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one, which crystallizes in the monoclinic space group . Similarly, the orientation around the double bond for certain compounds has been established by X-ray analysis . These findings suggest that detailed molecular structure analysis is crucial for understanding the properties and potential applications of such compounds.

Chemical Reactions Analysis

The papers describe various chemical reactions that these heterocyclic compounds undergo. For example, the removal of the benzyloxycarbonyl group from certain compounds is achieved by catalytical transfer hydrogenation or by treatment with hydrogen bromide in acetic acid . Another study discusses the chlorination products of methyl 4-amino-2-hydroxy-benzoate and the subsequent reactions leading to different isomers and reduction products . These reactions demonstrate the reactivity of such compounds and their potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are closely related to their molecular structures. For instance, the presence of intermolecular hydrogen bonds and π-π stacking interactions can influence the stability and solubility of the compounds . The antiproliferative activity of certain compounds towards human cancer cells is attributed to their ability to inhibit tubulin polymerization . Additionally, the fungicidal activity of some chlorination products has been observed . These properties are essential for the potential therapeutic applications of these compounds.

Aplicaciones Científicas De Investigación

Antiproliferative Activity in Cancer Research

Methyl 3-[(6-aminopyridazin-3-yl)methyl]benzoate and related compounds have shown promising antiproliferative activity toward human cancer cells. A study by Minegishi et al. (2015) identified methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate 6m (GN39482) as a significant tubulin inhibitor, demonstrating its potential in inhibiting cancer cell growth through the inhibition of tubulin polymerization and inducing G2/M cell cycle arrest in HeLa cells (Minegishi et al., 2015).

Adenosine Receptor Ligands and Antineuropathic Activity

Modifications on the amino-3,5-dicyanopyridine core, related to the structure of methyl 3-[(6-aminopyridazin-3-yl)methyl]benzoate, have led to the development of multifaceted adenosine receptor ligands. These compounds exhibit inverse agonist profiles at human A1 adenosine receptors and antagonistic effects at A2A and A2B receptors. Some derivatives have shown potential in reducing oxaliplatin-induced neuropathic pain, similar to the non-selective adenosine receptor antagonist caffeine. Molecular modeling studies provide insights into the structure-activity relationships of these compounds (Betti et al., 2019).

Potential in Anti-fibrosis Drug Development

The pharmacokinetics and metabolism of 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzoamide (IN-1130), a compound structurally similar to methyl 3-[(6-aminopyridazin-3-yl)methyl]benzoate, have been investigated for their potential as an anti-fibrotic drug. IN-1130, an ALK5 inhibitor, has shown capabilities in suppressing renal and hepatic fibrosis and exerting anti-metastatic effects in cancer models. This research suggests the potential of such compounds in developing effective oral anti-fibrotic drugs (Kim et al., 2008).

Propiedades

IUPAC Name |

methyl 3-[(6-aminopyridazin-3-yl)methyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-18-13(17)10-4-2-3-9(7-10)8-11-5-6-12(14)16-15-11/h2-7H,8H2,1H3,(H2,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLKSWUAONZQMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CC2=NN=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80469378 |

Source

|

| Record name | Methyl 3-[(6-aminopyridazin-3-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(6-Amino-3-pyridazinyl)methyl]benzoic acid methyl ester | |

CAS RN |

874338-90-6 |

Source

|

| Record name | Methyl 3-[(6-aminopyridazin-3-yl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.